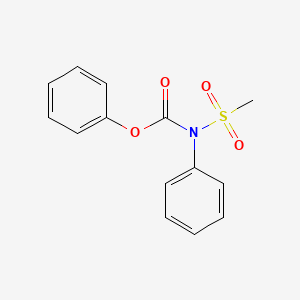

Phenyl N-(methylsulfonyl)-N-phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl N-(methylsulfonyl)imidoformate is an N-sulfonylimidate compound having S-methyl and O-phenyl substituents . Another related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S .

Synthesis Analysis

While specific synthesis methods for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, there are related compounds with documented synthesis methods. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S and an average mass of 213.253 Da .

Chemical Reactions Analysis

Methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl, is highly reactive and is used to make methanesulfonates .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, include a molecular formula of C9H11NO3S, an average mass of 213.253 Da, and a mono-isotopic mass of 213.045959 Da .

Applications De Recherche Scientifique

Pharmaceuticals

In the pharmaceutical industry, this compound could be explored for the synthesis of drug molecules. Its structural features might allow it to interact with biological targets, leading to potential applications in the design of new medications. For instance, sulfonyl-containing compounds have been evaluated for their antimicrobial and anti-inflammatory activities .

Mécanisme D'action

Target of Action

Phenyl N-(methylsulfonyl)-N-phenylcarbamate primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to inflammatory mediators . It is often upregulated in inflammatory conditions and certain types of cancer, making it a key target for anti-inflammatory and anticancer drugs .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation . By blocking this pathway, the compound can effectively reduce inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Phenyl N-(methylsulfonyl)-N-phenylcarbamate is the arachidonic acid cascade . Under normal conditions, the COX-2 enzyme converts arachidonic acid into prostaglandins. The inhibition of cox-2 by this compound prevents this conversion, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .

Pharmacokinetics

These compounds are generally well-absorbed and distributed throughout the body. They are metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as formulation, dose, and individual patient characteristics .

Result of Action

The primary result of Phenyl N-(methylsulfonyl)-N-phenylcarbamate’s action is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and preventing the production of prostaglandins, this compound can effectively reduce the symptoms of conditions characterized by inflammation and pain .

Action Environment

The action, efficacy, and stability of Phenyl N-(methylsulfonyl)-N-phenylcarbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, factors such as temperature and humidity can impact the stability of the compound

Safety and Hazards

While specific safety and hazard information for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” was not found, it’s important to handle all chemicals with care. For instance, methanesulfonyl chloride is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

While specific future directions for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, research into related compounds continues. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity, suggesting potential future directions in the development of new antibacterial agents .

Propriétés

IUPAC Name |

phenyl N-methylsulfonyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(17,18)15(12-8-4-2-5-9-12)14(16)19-13-10-6-3-7-11-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHMJCRPZRAVRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl N-(methylsulfonyl)-N-phenylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)